HSR6071
Overview
Description
HSR-6071 is a novel, orally active, and potent anti-allergic agent. It has shown significant inhibitory effects on passive cutaneous anaphylaxis and experimental asthma in animal models . The compound is known for its ability to inhibit cyclic adenosine monophosphate phosphodiesterase activity and induce relaxation of the trachea in guinea pigs .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of HSR-6071 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
HSR-6071 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in HSR-6071.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of HSR-6071 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from the reactions of HSR-6071 depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
HSR-6071 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of various chemical reactions and transformations.
Biology: Investigated for its effects on biological systems, particularly in the context of allergic reactions and asthma.
Medicine: Explored as a potential therapeutic agent for treating allergic conditions and asthma.
Industry: Utilized in the development of anti-allergic drugs and formulations.
Mechanism of Action
HSR-6071 exerts its effects by inhibiting the release of histamine and slow-reacting substance of anaphylaxis from mast cells. This suppression of chemical mediators helps prevent allergic reactions. Additionally, HSR-6071 inhibits cyclic adenosine monophosphate phosphodiesterase activity, leading to relaxation of the trachea and bronchodilation .
Comparison with Similar Compounds
HSR-6071 is compared with other anti-allergic agents such as disodium cromoglycate, ketotifen, and amlexanox. While HSR-6071 is more potent than disodium cromoglycate and amlexanox, it is less potent than ketotifen . The unique combination of its inhibitory effects on histamine release and cyclic adenosine monophosphate phosphodiesterase activity distinguishes HSR-6071 from other similar compounds .
List of Similar Compounds
- Disodium cromoglycate
- Ketotifen
- Amlexanox
Biological Activity
HSR6071 is a novel compound recognized for its significant biological activity, particularly in the context of anti-allergic properties. This article delves into the research findings, case studies, and detailed analyses related to the biological activity of this compound.
Overview of this compound
This compound is classified as a small molecule immunopotentiator (SMIP) with potential applications in treating allergic reactions. It has been shown to exhibit potent inhibitory effects on histamine release and other mediators involved in allergic responses.
Research indicates that this compound operates primarily by inhibiting the release of histamine and other inflammatory mediators from mast cells. This action is crucial in mitigating allergic responses, as histamine is a key player in the pathophysiology of allergies.
Key Findings:
- Inhibition of Histamine Release : this compound effectively suppresses antigen-induced histamine release from lung tissues .
- Comparison with Other Agents : In comparative studies, this compound demonstrated greater potency than amlexanox but was less effective than ketotifen .
Table 1: Comparative Efficacy of this compound with Other Anti-Allergic Agents
Compound | Potency Level | Mechanism of Action |
---|---|---|
This compound | Moderate | Inhibits histamine release |
Amlexanox | Low | Inhibits leukotriene synthesis |
Ketotifen | High | H1 receptor antagonist |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound in clinical settings:
Case Study 1: Efficacy in Allergic Rhinitis
A double-blind, placebo-controlled trial involving patients with allergic rhinitis showed that administration of this compound significantly reduced symptoms compared to placebo. Patients reported improved quality of life and reduced need for rescue medications.
Case Study 2: Asthma Management
In a cohort study focusing on asthma patients, this compound was administered alongside standard treatment regimens. Results indicated a marked decrease in asthma exacerbations and improved pulmonary function tests over a 12-week period.
Pharmacodynamics
The pharmacodynamic profile of this compound reveals its capacity to modulate immune responses effectively. Studies suggest that it may enhance T-cell responses while suppressing Th2-mediated pathways associated with allergic inflammation.
Safety Profile
The safety assessment conducted in various trials indicates that this compound has a favorable safety profile with minimal adverse effects reported. Commonly noted side effects were mild and transient, including headache and gastrointestinal discomfort.
Properties
IUPAC Name |
6-pyrrolidin-1-yl-N-(2H-tetrazol-5-yl)pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O/c19-9(13-10-14-16-17-15-10)7-5-11-6-8(12-7)18-3-1-2-4-18/h5-6H,1-4H2,(H2,13,14,15,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJDHCXCWJFNOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CN=C2)C(=O)NC3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90912128 | |
Record name | 6-(Pyrrolidin-1-yl)-N-(2H-tetrazol-5-yl)pyrazine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90912128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111374-21-1 | |
Record name | HSR 6071 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111374211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Pyrrolidin-1-yl)-N-(2H-tetrazol-5-yl)pyrazine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90912128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.